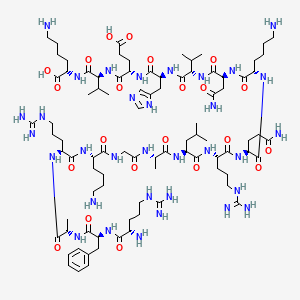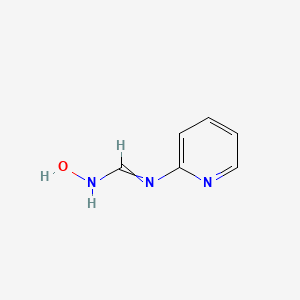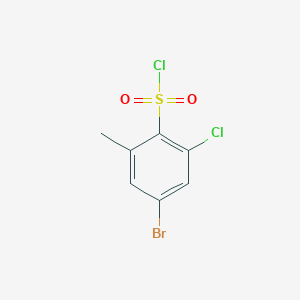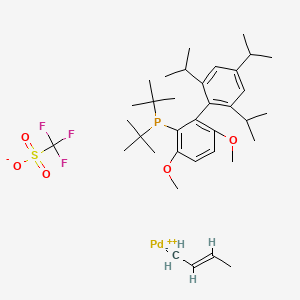
Protein Kinase C (19-35) Peptide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Protein Kinase C (19-35) Peptide is a synthetic peptide fragment derived from the Protein Kinase C enzyme. Protein Kinase C is a family of phospholipid-dependent serine/threonine kinases that play a crucial role in various cellular processes, including signal transduction, cell proliferation, and differentiation . The 19-35 peptide fragment is often used in research to study the specific functions and mechanisms of Protein Kinase C.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Protein Kinase C (19-35) Peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and advanced purification systems are employed to ensure high yield and purity.
化学反应分析
Types of Reactions: Protein Kinase C (19-35) Peptide can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or oxygen in the presence of a catalyst.
Reduction: Sodium borohydride or hydrogen gas with a metal catalyst.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disulfide bonds, while reduction may result in the formation of thiols .
科学研究应用
Protein Kinase C (19-35) Peptide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Employed to investigate the role of Protein Kinase C in cellular signaling pathways.
Medicine: Utilized in the development of therapeutic agents targeting Protein Kinase C-related diseases, such as cancer and neurological disorders.
Industry: Applied in the production of diagnostic tools and assays for detecting Protein Kinase C activity
作用机制
The mechanism of action of Protein Kinase C (19-35) Peptide involves its interaction with specific molecular targets and pathways. Protein Kinase C enzymes are activated by diacylglycerol and calcium ions, leading to their translocation to the cell membrane. Once activated, Protein Kinase C phosphorylates various substrate proteins, altering their activity and function. This phosphorylation event is crucial for the regulation of numerous cellular processes, including gene expression, cell cycle progression, and apoptosis .
相似化合物的比较
Protein Kinase C (19-35) Peptide can be compared with other peptide fragments derived from Protein Kinase C and related kinases:
Protein Kinase A (19-35) Peptide: Similar in structure but differs in its specific substrate interactions and regulatory mechanisms.
Protein Kinase G (19-35) Peptide: Shares some functional similarities but targets different signaling pathways.
Calmodulin Kinase II (19-35) Peptide: Another kinase-derived peptide with distinct roles in calcium signaling and neuronal function
This compound is unique in its ability to specifically modulate Protein Kinase C activity, making it a valuable tool in both basic and applied research.
属性
分子式 |
C89H153N33O22 |
|---|---|
分子量 |
2037.4 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C89H153N33O22/c1-46(2)39-61(117-71(128)49(7)108-67(125)44-106-74(131)54(24-12-15-33-90)111-75(132)56(27-19-37-104-88(98)99)110-72(129)50(8)109-80(137)62(40-51-21-10-9-11-22-51)118-73(130)53(93)23-18-36-103-87(96)97)81(138)113-57(28-20-38-105-89(100)101)76(133)114-58(29-31-65(94)123)78(135)112-55(25-13-16-34-91)77(134)119-64(42-66(95)124)83(140)122-70(48(5)6)85(142)120-63(41-52-43-102-45-107-52)82(139)115-59(30-32-68(126)127)79(136)121-69(47(3)4)84(141)116-60(86(143)144)26-14-17-35-92/h9-11,21-22,43,45-50,53-64,69-70H,12-20,23-42,44,90-93H2,1-8H3,(H2,94,123)(H2,95,124)(H,102,107)(H,106,131)(H,108,125)(H,109,137)(H,110,129)(H,111,132)(H,112,135)(H,113,138)(H,114,133)(H,115,139)(H,116,141)(H,117,128)(H,118,130)(H,119,134)(H,120,142)(H,121,136)(H,122,140)(H,126,127)(H,143,144)(H4,96,97,103)(H4,98,99,104)(H4,100,101,105)/t49-,50-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,69-,70-/m0/s1 |
InChI 键 |
HDMUEIUIOVNJLQ-CUZFQELRSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCNC(=N)N)N |
规范 SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCNC(=N)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]tetrahydrofuran-2-yl]-2-oxo-pyrimidine-5-carboxylate](/img/structure/B13904354.png)


![4-fluoro-2-[(2S)-2-hydroxypropyl]benzonitrile](/img/structure/B13904387.png)
![Ethyl 6-bromo-1-[1-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-yl]-7-fluoro-4-oxoquinoline-3-carboxylate](/img/structure/B13904398.png)
![3,11,14,22-tetrathiahexacyclo[10.10.0.02,10.04,9.013,21.015,20]docosa-1(12),2(10),4,6,8,13(21),15,17,19-nonaene](/img/structure/B13904404.png)


![[4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate](/img/structure/B13904413.png)

![[4-[(2S)-4-tert-butoxycarbonyl-2-methyl-piperazin-1-yl]phenyl]boronic acid](/img/structure/B13904429.png)



